Calindol

Description

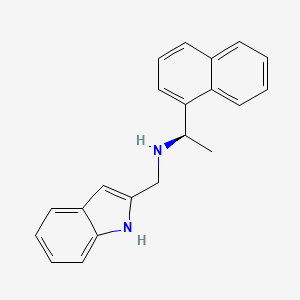

Structure

3D Structure

Properties

Molecular Formula |

C21H20N2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine |

InChI |

InChI=1S/C21H20N2/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18/h2-13,15,22-23H,14H2,1H3/t15-/m1/s1 |

InChI Key |

JLPWXRZETODYFC-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3 |

Synonyms |

(R)-2-(1-(1-naphthyl)ethyl-aminom-ethyl)indole calindol |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Calindol?

An In-depth Technical Guide to the Mechanism of Action of Calindol

Introduction

This compound, with the chemical name (R)-2-{1-(1-naphthyl)ethyl-aminom-ethyl}indole, is a potent small molecule that functions as a positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR).[1][2] As a member of the calcimimetic class of compounds, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺). The CaSR is a class C G-protein-coupled receptor (GPCR) that plays a critical role in maintaining systemic calcium homeostasis. This document provides a detailed overview of the molecular mechanism of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by binding to the seven-transmembrane helical domain (7TMD) of the CaSR.[1] This allosteric binding event induces a conformational change in the receptor that potentiates its activation by extracellular Ca²⁺.

Key characteristics of this compound's action include:

-

Positive Allosteric Modulation: this compound significantly enhances the response of the CaSR to extracellular Ca²⁺. In the presence of physiological calcium concentrations, it increases the receptor's signaling output.[1][2]

-

Ligand-Dependent Activity: On the wild-type receptor, this compound demonstrates little to no direct agonist activity in the absence of extracellular Ca²⁺. Its primary role is to lower the threshold for receptor activation by the natural ligand.[1]

-

Agonism on Truncated Receptors: Interestingly, when the large extracellular ligand-binding domain (ECD) of the CaSR is removed, this compound acts as a strong agonist on the remaining 7TMD structure, highlighting a distinct allosteric linkage between the ECD and the 7TMD.[1]

Upon potentiation by this compound, the activated CaSR couples primarily to the Gαq/11 G-protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Signaling Pathway

The signaling pathway for this compound-mediated CaSR potentiation is depicted below.

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro assays. The key parameters are summarized in the table below.

| Parameter | Value | Species/System | Conditions | Reference |

| EC₅₀ (PAM activity) | 132 nM | Not Specified | Calcium-Sensing Receptor (CaSR) | [2] |

| EC₅₀ (PI Accumulation) | 0.31 µM | Human CaSR | In the presence of 2 mM Ca²⁺ | [2] |

| EC₅₀ (PI Accumulation) | 1.0 µM | Rat CaSR | In the presence of 2 mM Ca²⁺ | [2] |

| Vascular Tone Inhibition | 1-10 µM | Rabbit Mesenteric Arteries | Methoxamine- and KCl-induced pre-contracted tone | [2] |

Experimental Protocols

Phosphatidylinositol (PI) Accumulation Assay

This assay is a functional measure of Gαq/11-coupled receptor activation. It quantifies the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human or rat CaSR are cultured in appropriate media.

-

Radiolabeling: Cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.

-

Washing: The cells are washed with a serum-free medium containing LiCl. LiCl inhibits inositol monophosphatase, causing the accumulation of IPs.

-

Stimulation: Cells are pre-incubated with a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) and then stimulated with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the IPs is collected.

-

Purification: The radiolabeled IPs are separated from free myo-[³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The amount of radioactivity in the eluted IP fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are normalized and plotted against the logarithm of this compound concentration. An EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Wire Myography for Vascular Tone

This technique assesses the effect of compounds on the contractility of isolated blood vessels.

Methodology:

-

Vessel Dissection: Mesenteric arteries are dissected from rabbits and cut into small rings (2-3 mm).

-

Mounting: The arterial rings are mounted on two small wires in an organ bath chamber filled with a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. One wire is fixed, and the other is connected to a force transducer.

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Pre-contraction: The vessels are pre-contracted with an agonist such as Methoxamine (an α₁-adrenergic agonist) or a high concentration of KCl to induce depolarization.

-

Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1-10 µM) are added to the bath.

-

Measurement: The force transducer records changes in isometric tension. Inhibition of the pre-contracted tone is measured as a percentage of relaxation.

-

Data Analysis: Concentration-response curves are generated to evaluate the inhibitory effect of this compound on vascular tone.

Experimental Workflow Visualization

The workflow for a typical Phosphatidylinositol (PI) Accumulation Assay is outlined below.

Caption: PI Accumulation Assay Workflow.

Conclusion

This compound is a well-characterized positive allosteric modulator of the calcium-sensing receptor. Its mechanism involves binding to the 7TMD of the receptor to enhance its sensitivity to extracellular calcium, leading to the activation of the Gαq/11-PLC-IP₃ signaling pathway. This activity has been quantified through robust in vitro functional assays, establishing this compound as a potent calcimimetic agent with potential applications in research and drug development. Further studies, including in vivo and clinical trials, would be necessary to fully elucidate its therapeutic potential.

References

Calindol as a Positive Allosteric Modulator of the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor, is a critical regulator of systemic calcium homeostasis. Its modulation presents a therapeutic target for various disorders, including secondary hyperparathyroidism. Calindol, a positive allosteric modulator (PAM) of the CaSR, enhances the receptor's sensitivity to extracellular calcium ions (Ca²⁺o). This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the CaSR, and detailed protocols for key in vitro assays used to characterize its activity. Quantitative data on the structure-activity relationship of this compound and its analogs are presented to facilitate drug development efforts.

Introduction to the Calcium-Sensing Receptor (CaSR)

The CaSR is a homodimeric protein predominantly expressed in the parathyroid glands and kidneys.[1] It plays a pivotal role in maintaining calcium homeostasis by sensing minute fluctuations in extracellular calcium levels. The receptor consists of a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[2] The ECD is responsible for binding the endogenous ligand, Ca²⁺o, while the 7TM domain serves as the binding site for allosteric modulators like this compound.[2]

Activation of the CaSR by increased Ca²⁺o triggers a conformational change that initiates intracellular signaling cascades, primarily through the Gq/11 and Gi/o G-protein pathways.[3][4] This leads to the inhibition of parathyroid hormone (PTH) secretion and a reduction in renal calcium reabsorption, ultimately lowering blood calcium levels.

This compound: A Positive Allosteric Modulator of CaSR

This compound is a calcimimetic agent that acts as a positive allosteric modulator of the CaSR.[5] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site within the 7TM domain, enhancing the receptor's sensitivity to its natural ligand, Ca²⁺o.[2] This potentiation of CaSR activity leads to a leftward shift in the calcium concentration-response curve, meaning that a lower concentration of extracellular calcium is required to activate the receptor.

Mechanism of Action and Binding Site

This compound binds to a pocket within the 7TM domain of the CaSR. Mutagenesis studies have identified key residues involved in this interaction, with glutamic acid at position 837 (E837) in the seventh transmembrane helix being particularly crucial for the binding of this compound and other phenylalkylamine-based calcimimetics.

The binding of this compound is thought to stabilize an active conformation of the receptor, thereby facilitating G-protein coupling and downstream signaling upon Ca²⁺o binding.

CaSR Signaling Pathways Modulated by this compound

Activation of the CaSR by Ca²⁺o, potentiated by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 G-protein.

Caption: CaSR Signaling Pathway Activated by this compound.

As depicted in the diagram, the Gq/11-mediated signaling cascade proceeds as follows:

-

Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLCβ.[2][6]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.[7]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[8]

-

MAPK/ERK Pathway: PKC can then activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9] Phosphorylated ERK1/2 can translocate to the nucleus to regulate gene expression.

Quantitative Data on this compound and its Analogs

The potency of this compound and its derivatives as CaSR PAMs is typically quantified by their half-maximal effective concentration (EC₅₀) in functional assays. The following table summarizes the structure-activity relationship (SAR) data for a series of this compound analogs, as determined by an inositol monophosphate (IP₁) accumulation assay in HEK293 cells stably expressing the human CaSR.

| Compound | R¹ | R² | R³ | R⁴ | EC₅₀ (nM)[5] |

| This compound | H | H | H | H | 120 |

| Analog 1 | 4-F | H | H | H | 150 |

| Analog 2 | H | 5-F | H | H | 130 |

| Analog 3 | H | H | 6-F | H | 200 |

| Analog 4 | H | H | H | 7-F | 110 |

| Analog 5 | 4-Cl | H | H | H | 180 |

| Analog 6 | H | H | H | 7-NO₂ | 20 |

| Analog 7 | 4-OH | H | H | H | 120 |

| Analog 8 | H | 5-OH | H | H | 120 |

| Analog 9 | 4-Ph | H | H | H | 120 |

Detailed Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro functional assays. The following sections provide detailed protocols for the most commonly employed methods.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CaSR activation.

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

96-well black, clear-bottom tissue culture plates

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound and its analogs

-

CaCl₂

Procedure:

-

Cell Seeding: Seed HEK293-CaSR cells into 96-well plates at a density of 50,000 cells/well and culture for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium and add 100 µL of loading buffer to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

-

Compound Addition: Add 50 µL of HBSS containing various concentrations of this compound or its analogs to the wells.

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add 50 µL of a CaCl₂ solution to achieve the desired final concentration (typically an EC₂₀ concentration of Ca²⁺o) to stimulate the cells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, as a measure of Gq/11 pathway activation. The IP-One HTRF assay is a commonly used format.

Caption: Workflow for the IP-One HTRF Assay.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

384-well white tissue culture plates

-

IP-One HTRF Assay Kit (containing IP₁-d2, anti-IP₁-cryptate, and lysis buffer)

-

Stimulation buffer (provided with the kit or a similar buffer containing LiCl)

-

This compound and its analogs

-

CaCl₂

Procedure:

-

Cell Seeding: Seed HEK293-CaSR cells into 384-well plates at a density of 20,000 cells/well and culture for 24 hours.

-

Stimulation:

-

Prepare a stimulation solution containing various concentrations of this compound or its analogs and a fixed concentration of CaCl₂ (e.g., 1.8 mM) in the stimulation buffer containing LiCl. Lithium chloride is included to inhibit the degradation of IP₁.

-

Aspirate the culture medium and add 10 µL of the stimulation solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Lysis and HTRF Reagent Addition:

-

Add 5 µL of IP₁-d2 conjugate to each well.

-

Add 5 µL of anti-IP₁-cryptate to each well.

-

-

Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Measurement: Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) on a compatible plate reader.

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP₁ produced. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the CaSR signaling cascade. The AlphaScreen SureFire assay is a sensitive, non-radioactive method for this purpose.

Caption: Workflow for ERK1/2 Phosphorylation Assay.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

96-well tissue culture plates

-

384-well white microplates

-

AlphaScreen SureFire p-ERK1/2 (Thr202/Tyr204) Assay Kit

-

Serum-free culture medium

-

This compound and its analogs

-

CaCl₂

Procedure:

-

Cell Seeding and Serum Starvation: Seed HEK293-CaSR cells into 96-well plates and grow to confluence. Then, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Addition: Add various concentrations of this compound or its analogs to the wells.

-

Incubation: Incubate for 5-15 minutes at 37°C.

-

Stimulation: Add a fixed concentration of CaCl₂ to stimulate the cells.

-

Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.

-

Assay:

-

Transfer 5 µL of lysate to a 384-well white plate.

-

Add 10 µL of a mixture of AlphaScreen Acceptor and Donor beads.

-

Incubate for 2 hours at room temperature in the dark.

-

-

Measurement: Read the AlphaScreen signal on a compatible plate reader.

-

Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK1/2. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor and serves as a lead compound for the development of novel therapeutics for disorders of calcium metabolism. This technical guide provides a comprehensive overview of this compound's action on the CaSR, including its mechanism, signaling pathways, and structure-activity relationships. The detailed experimental protocols for key in vitro assays offer a practical resource for researchers in the field of drug discovery and development, enabling the robust characterization of CaSR positive allosteric modulators.

References

- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. Calcium-sensing receptor-mediated activation of phospholipase C-gamma1 is downstream of phospholipase C-beta and protein kinase C in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Calindol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol, with the IUPAC name (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine, is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] As a calcimimetic, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby influencing a multitude of downstream signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data and a visualization of its signaling mechanism.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule belonging to the class of indole derivatives. Its structure features a (R)-1-(1-naphthyl)ethylamine moiety linked to an indole-2-methanamine group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine | [3] |

| Molecular Formula | C₂₁H₂₀N₂ | [3] |

| Molecular Weight | 300.4 g/mol | [3] |

| CAS Number | 374933-30-9 | [3] |

| Canonical SMILES | C--INVALID-LINK--NCC3=CC4=CC=CC=C4N3 | [3] |

| InChIKey | JLPWXRZETODYFC-OAHLLOKOSA-N | [3] |

| Topological Polar Surface Area | 27.8 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 4 | [4] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀N₂ · HCl | [5] |

| Molecular Weight | 336.9 g/mol | [5][6] |

| CAS Number | 729610-18-8 | [5][6] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 15 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | [5] |

| Storage | Store at 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |

Biological Activity and Mechanism of Action

This compound functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). By binding to a site within the seven-transmembrane domain of the receptor, this compound increases the sensitivity of CaSR to extracellular calcium ions (Ca²⁺).[7] This potentiation of CaSR activity leads to the activation of various downstream signaling cascades.

Table 3: In Vitro Activity of this compound

| Assay | Species | EC₅₀ | Experimental Conditions | Reference |

| CaSR Activation | Human | 132 nM | --- | [1] |

| Phosphatidylinositol (PI) Accumulation | Human CaSR expressing cells | 0.31 µM | In the presence of 2mM Ca²⁺ | [1] |

| Phosphatidylinositol (PI) Accumulation | Rat CaSR expressing cells | 1.0 µM | In the presence of 2mM Ca²⁺ | [1] |

Downstream Signaling Pathways

Activation of the CaSR by this compound in the presence of calcium triggers multiple G-protein-mediated signaling pathways:

-

Gαq/11 Pathway: This is the primary pathway activated by CaSR. It leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

-

Gαi/o Pathway: CaSR activation can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: This pathway activation leads to the stimulation of RhoA-mediated signaling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reductive amination of indole-2-carboxaldehyde with (R)-1-(1-naphthyl)ethylamine.

Detailed Protocol:

-

Reaction Setup: To a solution of indole-2-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) is added (R)-1-(1-naphthyl)ethylamine (1.1 eq).

-

Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate Ca²⁺-induced increases in intracellular calcium concentration in cells expressing the CaSR.

Materials:

-

HEK-293 cells stably expressing the human CaSR

-

DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO)

-

Calcium chloride (CaCl₂) stock solution

Protocol:

-

Cell Culture: Plate CaSR-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C in the dark.

-

Washing: Wash the cells three times with HBSS to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound (prepared in HBSS containing a low concentration of CaCl₂, e.g., 0.5 mM) to the wells.

-

Calcium Stimulation: After a short incubation with this compound (e.g., 3-5 minutes), stimulate the cells by adding a solution of CaCl₂ to achieve a final desired concentration (e.g., 1.5 mM).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm. Record the kinetic response for 2-3 minutes.

-

Data Analysis: Determine the EC₅₀ value of this compound by plotting the peak fluorescence response against the log of the this compound concentration and fitting the data to a four-parameter logistic equation.

Phosphatidylinositol (PI) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to CaSR activation by this compound.

Materials:

-

CHO or HEK-293 cells stably expressing the CaSR

-

Inositol-free medium

-

myo-[³H]inositol

-

LiCl solution

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation cocktail

Protocol:

-

Cell Labeling: Plate CaSR-expressing cells in 24-well plates. Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.

-

Washing: Wash the cells with serum-free medium.

-

Pre-incubation: Pre-incubate the cells with serum-free medium containing LiCl (e.g., 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound along with a fixed concentration of extracellular Ca²⁺ (e.g., 2 mM) and incubate for 1 hour at 37°C.

-

Extraction: Stop the reaction by adding ice-cold perchloric acid.

-

Separation: Neutralize the extracts and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Data Analysis: Calculate the fold increase in inositol phosphate accumulation over basal levels and determine the EC₅₀ of this compound.

Selectivity and Off-Target Effects

While this compound is a potent modulator of the CaSR, some studies have indicated potential off-target effects, particularly at higher concentrations. For instance, this compound has been shown to inhibit voltage-gated Ca²⁺ channels (VGCCs) in rabbit mesenteric arteries at micromolar concentrations.[1] However, more recent studies on this compound derivatives have identified compounds with improved selectivity for the CaSR over the closely related GPRC6A receptor.

Conclusion

This compound is a valuable pharmacological tool for studying the function and signaling of the Calcium-Sensing Receptor. Its ability to positively modulate CaSR activity has significant implications for understanding calcium homeostasis and for the development of therapeutics targeting disorders of calcium metabolism. This technical guide provides a foundational resource for researchers working with this compound, offering detailed information on its chemical and biological properties, as well as standardized protocols for its synthesis and in vitro characterization. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of even more potent and selective CaSR modulators with improved therapeutic profiles.

References

- 1. Calcium-sensing receptor (CaSR): pharmacological properties and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Calindol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Calindol, a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), and its key derivatives. Detailed experimental protocols for the synthesis of the core this compound structure and its analogues are presented, alongside a thorough examination of the underlying chemical principles. Quantitative data, including reaction yields and spectroscopic analysis, are summarized in structured tables for comparative analysis. Furthermore, this guide elucidates the mechanism of action of this compound through a detailed diagram of the CaSR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethanamine, is a significant calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR, a G-protein coupled receptor, plays a crucial role in maintaining calcium homeostasis.[2][3][4] Allosteric modulators of the CaSR, like this compound, have therapeutic potential in treating disorders related to parathyroid hormone imbalances, such as secondary hyperparathyroidism.[1]

The development of synthetic routes to this compound and its derivatives is of great interest for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved potency and selectivity. This guide details the synthetic methodologies for this compound and several key derivatives, including 4-phenylthis compound, 5-hydroxythis compound, and 7-nitrothis compound, which have shown varied and interesting pharmacological profiles.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a convergent approach, primarily involving the reductive amination of 2-formylindole with the chiral amine, (R)-1-(1-naphthyl)ethylamine. This method is efficient and allows for the stereospecific formation of the desired (R)-enantiomer.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key precursors: 2-formylindole and (R)-1-(1-naphthyl)ethylamine.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

2-Formylindole can be synthesized from indole using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the indole ring, preferentially at the 2-position under specific conditions. While formylation of indole typically occurs at the 3-position, careful control of reaction conditions can favor the 2-substituted product.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-formylindole.

The chiral amine (R)-1-(1-naphthyl)ethylamine is a critical precursor for establishing the stereochemistry of this compound. It can be synthesized via asymmetric reduction of 1'-acetonaphthone oxime using a chiral catalyst.

Experimental Protocol: Asymmetric Synthesis of (R)-1-(1-Naphthyl)ethylamine

-

Oxime Formation: To a solution of 1'-acetonaphthone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into water. Collect the precipitate, wash with water, and dry to obtain 1'-acetonaphthone oxime.

-

Asymmetric Reduction: In a high-pressure reactor, dissolve 1'-acetonaphthone oxime (1 equivalent) in a suitable solvent such as methanol. Add a chiral ruthenium catalyst, for instance, chloro{--INVALID-LINK--amido}(p-cymene)ruthenium(II) (0.01 equivalents).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 50-80°C for 12-24 hours.

-

Work-up and Purification: After cooling and depressurizing the reactor, filter the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or distillation under reduced pressure to yield (R)-1-(1-naphthyl)ethylamine.

Final Assembly: Reductive Amination

The final step in the synthesis of this compound is the reductive amination of 2-formylindole with (R)-1-(1-naphthyl)ethylamine. This can be performed as a one-pot reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-formylindole (1 equivalent) and (R)-1-(1-naphthyl)ethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally follows the same reductive amination strategy, utilizing appropriately substituted indole-2-carboxaldehydes.

Synthesis of 7-Nitrothis compound

7-Nitrothis compound can be synthesized from 7-nitroindole-2-carboxaldehyde.

Experimental Protocol: Synthesis of 7-Nitrothis compound

-

Precursor Synthesis: Synthesize 7-nitroindole-2-carboxaldehyde from 7-nitroindole using the Vilsmeier-Haack formylation procedure described in section 2.2.1.

-

Reductive Amination: Follow the reductive amination protocol detailed in section 2.3, using 7-nitroindole-2-carboxaldehyde as the starting material.

Synthesis of 4-Phenylthis compound

4-Phenylthis compound is prepared from 4-phenylindole-2-carboxaldehyde.

Experimental Protocol: Synthesis of 4-Phenylthis compound

-

Precursor Synthesis: Synthesize 4-phenylindole via a Suzuki coupling reaction between 4-bromoindole and phenylboronic acid. Subsequently, formylate the 4-phenylindole at the 2-position using the Vilsmeier-Haack reaction.

-

Reductive Amination: Employ the general reductive amination procedure (section 2.3) with 4-phenylindole-2-carboxaldehyde.

Synthesis of 5-Hydroxythis compound

5-Hydroxythis compound is synthesized from 5-hydroxyindole-2-carboxaldehyde. The hydroxyl group may require protection during the synthesis.

Experimental Protocol: Synthesis of 5-Hydroxythis compound

-

Precursor Synthesis with Protection: Protect the hydroxyl group of 5-hydroxyindole, for example, as a benzyl ether. Perform the Vilsmeier-Haack formylation on the protected indole to obtain 5-(benzyloxy)indole-2-carboxaldehyde.

-

Reductive Amination: Carry out the reductive amination with (R)-1-(1-naphthyl)ethylamine as described in section 2.3.

-

Deprotection: Remove the benzyl protecting group by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield 5-hydroxythis compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis Yields

| Compound | Yield (%) |

| This compound | 75-85% |

| 7-Nitrothis compound | 60-70% |

| 4-Phenylthis compound | 55-65% |

| 5-Hydroxythis compound | 50-60% (over 3 steps) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.60-7.85 (m, 4H, Ar-H), 7.40-7.55 (m, 4H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 6.45 (s, 1H, Ar-H), 4.25 (q, J=6.8 Hz, 1H, CH), 4.05 (s, 2H, CH₂), 1.65 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 134.1, 131.2, 129.0, 128.8, 128.2, 126.3, 125.8, 125.5, 123.8, 122.6, 120.3, 119.5, 110.6, 101.2, 54.2, 45.8, 23.5 |

| IR (KBr, cm⁻¹) | 3410 (N-H), 3050, 2960, 1595, 1460, 1320, 800, 740 |

| MS (ESI) | m/z 301.17 [M+H]⁺ |

Table 3: Pharmacological Activity of this compound and Derivatives[1]

| Compound | EC₅₀ (nM) at CaSR |

| This compound | 120 |

| 7-Nitrothis compound | 20 |

| 4-Phenylthis compound | 130 |

| 5-Hydroxythis compound | 150 |

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound and its derivatives function as positive allosteric modulators of the CaSR. They bind to a site on the receptor distinct from the orthosteric calcium-binding site, enhancing the receptor's sensitivity to extracellular calcium.[1][5] Activation of the CaSR initiates a cascade of intracellular signaling events.

Caption: CaSR signaling pathway modulated by this compound.

Conclusion

This technical guide has provided a detailed and comprehensive overview of the synthesis of this compound and its derivatives. The presented experimental protocols, quantitative data, and mechanistic insights are intended to facilitate further research and development in the area of CaSR modulators. The synthetic strategies outlined are robust and adaptable for the creation of novel analogues, which will be instrumental in exploring the full therapeutic potential of this important class of molecules. The provided diagrams offer a clear visualization of the synthetic logic and the biological signaling cascade, serving as a quick reference for researchers in the field.

References

- 1. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Calindol: A Dual-Action Modulator of Calcium Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calcium homeostasis is a tightly regulated physiological process critical for a vast array of cellular functions. The calcium-sensing receptor (CaSR) and voltage-gated calcium channels (VGCCs) are key proteins in maintaining this balance. Calindol ((R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine) has emerged as a significant research compound due to its dual-action mechanism affecting calcium signaling. It functions as a potent positive allosteric modulator (PAM), or calcimimetic, of the CaSR, while also exhibiting inhibitory effects on L-type VGCCs. This technical guide provides an in-depth analysis of this compound's role in calcium homeostasis, detailing its mechanisms of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction

Maintaining a stable concentration of extracellular and intracellular calcium is fundamental to cellular life.[1] Deviations from the narrow physiological range can lead to severe pathologies. Two principal gateways for calcium signaling are the G protein-coupled calcium-sensing receptor (CaSR), which monitors extracellular calcium levels[2][3], and various voltage-gated calcium channels (VGCCs), which control calcium influx in response to membrane depolarization.[4]

This compound is a synthetic organic molecule identified as a powerful calcimimetic.[5][6] It enhances the sensitivity of the CaSR to its endogenous ligand, Ca2+.[7][8] This potentiation of CaSR activity has significant implications for conditions related to parathyroid hormone (PTH) secretion, such as hyperparathyroidism.[5] Furthermore, studies have revealed a second, distinct activity of this compound: the inhibition of L-type VGCCs, which are crucial in processes like vascular smooth muscle contraction.[6] This dual functionality makes this compound a valuable tool for dissecting the complexities of calcium signaling and a lead compound for therapeutic development.

Mechanism of Action

This compound's influence on calcium homeostasis is enacted through two primary molecular targets.

Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The CaSR is a member of the family C G protein-coupled receptors (GPCRs) and plays a pivotal role in systemic calcium regulation.[2][3] this compound acts as a positive allosteric modulator, binding to the seven-transmembrane (7TMD) domain of the receptor.[7] This binding event induces a conformational change that increases the receptor's affinity for extracellular Ca2+, effectively sensitizing it.

Upon activation by extracellular Ca2+, the CaSR, potentiated by this compound, primarily signals through the Gq/11 protein pathway.[2][9] This initiates a downstream cascade:

-

Gq/11 Activation : The activated Gq/11 alpha subunit stimulates phospholipase C (PLC).[10][11]

-

PIP2 Hydrolysis : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12]

-

Intracellular Calcium Release : IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[13]

-

PKC Activation : DAG remains in the plasma membrane and, along with the newly released intracellular Ca2+, activates Protein Kinase C (PKC).[13]

This signaling cascade is central to the CaSR's function, such as inhibiting PTH secretion from the parathyroid glands.

Inhibition of L-type Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on the CaSR, this compound directly inhibits L-type VGCCs.[6] These channels are prevalent in various tissues, including vascular smooth muscle, and are primary regulators of calcium influx that triggers muscle contraction.[4][14] By blocking these channels, this compound prevents the influx of extracellular Ca2+ that occurs in response to membrane depolarization. This action leads to vasodilation, as observed by the inhibition of pre-contracted tone in arterial preparations.[6] This mechanism is distinct from its CaSR activity and contributes to its overall effect on the cardiovascular system.

References

- 1. mdpi.com [mdpi.com]

- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 4. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

- 6. reprocell.com [reprocell.com]

- 7. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the calcium sensing receptor increases claudin‐14 expression via a PLC ‐p38‐Sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 13. PathWhiz [smpdb.ca]

- 14. researchgate.net [researchgate.net]

Calindol: A Technical Guide to its Involvement in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol, with the chemical name (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective small molecule that functions as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR). As a "calcimimetic," this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby amplifying its downstream signaling cascades. The CaSR is a class C G protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and various other physiological processes.

This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, focusing on its primary mechanism of action through the CaSR and other potential cellular interactions. The information presented is intended to support research and development efforts in fields such as endocrinology, cardiovascular disease, and oncology, where CaSR signaling is a key therapeutic target.

Primary Signaling Pathway: Calcium-Sensing Receptor (CaSR) Activation

The principal mechanism of action for this compound is the positive allosteric modulation of the CaSR. By binding to a site distinct from the orthosteric Ca²⁺ binding site, this compound stabilizes an active conformation of the receptor, leading to the potentiation of intracellular signaling in response to extracellular calcium. The CaSR primarily couples to the Gq/11 family of G proteins, initiating a well-characterized signaling cascade.

Gq/11-PLC-IP3-Ca²⁺ Pathway

Upon activation by extracellular Ca²⁺ and potentiation by this compound, the CaSR undergoes a conformational change that activates the heterotrimeric G protein Gq/11. This activation leads to the dissociation of the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca²⁺ from the ER into the cytosol, leading to a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i).

Simultaneously, DAG remains in the plasma membrane and, in concert with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream protein targets, leading to various cellular responses, including modulation of gene expression, cell proliferation, and apoptosis.

Downstream Activation of p38 MAPK

Emerging evidence suggests that the increase in intracellular calcium resulting from CaSR activation can also lead to the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. This can occur through various calcium-dependent kinases and phosphatases. Activation of p38 MAPK can influence a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. For instance, in renal tubular cells, CaSR-mediated activation of the PLC-p38 pathway has been shown to regulate the expression of genes involved in calcium transport.

Secondary/Off-Target Signaling Pathways

While the primary effects of this compound are mediated through the CaSR, other potential interactions have been reported in the literature. These may be considered secondary or off-target effects, particularly at higher concentrations.

Inhibition of Voltage-Gated Calcium Channels (VGCCs)

Some studies have indicated that this compound can inhibit whole-cell voltage-gated Ca²⁺ channel (VGCC) currents, particularly in vascular smooth muscle cells. This inhibitory action on L-type calcium channels could contribute to vasodilation. The mechanism of this inhibition is distinct from its action on the CaSR and may involve direct or indirect modulation of the channel protein. This effect could be relevant in cardiovascular research and drug development.

Interaction with GPRC6A

This compound has been reported to act as an antagonist at the G protein-coupled receptor, class C, group 6, subtype A (GPRC6A). GPRC6A is structurally related to the CaSR and is also involved in sensing extracellular amino acids and cations. However, the potency of this compound as a GPRC6A antagonist is significantly lower (in the micromolar range) compared to its nanomolar potency as a CaSR PAM.[1][2] This suggests that the interaction with GPRC6A is likely an off-target effect observed at concentrations much higher than those required to modulate the CaSR.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Potency of this compound on the Calcium-Sensing Receptor (CaSR)

| Parameter | Species/Cell Line | Value | Reference |

| EC₅₀ (CaSR PAM activity) | Not specified | 132 nM | [3] |

| EC₅₀ (Phosphatidylinositol accumulation) | Cells expressing rat CaSR | 1.0 µM | [3] |

| EC₅₀ (Phosphatidylinositol accumulation) | Cells expressing human CaSR | 0.31 µM | [3] |

Table 2: Off-Target Activity of this compound

| Target | Activity | Parameter | Value | Reference |

| GPRC6A | Antagonist | IC₅₀ | ~10 µM | [1] |

| Voltage-Gated Ca²⁺ Channels | Inhibition | - | Data not available | - |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Mobilization

This protocol is a generalized method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, with a fluorescence plate reader or microscope.

Objective: To quantify the increase in [Ca²⁺]i in response to this compound in cells expressing the CaSR.

Materials:

-

Cells expressing the target receptor (e.g., HEK293-CaSR).

-

Cell culture medium (e.g., DMEM).

-

HEPES-buffered saline (HBS).

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound stock solution (in DMSO).

-

Ionomycin (positive control).

-

EGTA (negative control/chelator).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with injectors or fluorescence microscope.

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

-

Remove culture medium from the wells and wash once with HBS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

-

Assay:

-

Place the plate in the fluorescence reader, pre-warmed to 37°C.

-

Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at ~490 nm and emission at ~520 nm).

-

Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

-

Using the instrument's injectors, add varying concentrations of this compound (and/or a fixed concentration of extracellular Ca²⁺) to the wells.

-

Continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decay.

-

At the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ response, followed by EGTA to obtain a minimal fluorescence signal for calibration purposes.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380).

-

Normalize the data to the baseline fluorescence.

-

The change in fluorescence ratio or intensity is proportional to the change in [Ca²⁺]i.

-

Plot the peak response against the concentration of this compound to determine the EC₅₀.

-

Phosphatidylinositol (PI) Accumulation Assay

This protocol describes a classic method to measure the accumulation of inositol phosphates, a direct downstream product of PLC activation, typically using radiolabeling.

Objective: To quantify the this compound-induced accumulation of inositol phosphates as a measure of PLC activity.

Materials:

-

Cells expressing the target receptor (e.g., HEK293-CaSR).

-

Culture medium deficient in inositol.

-

[³H]-myo-inositol (radiolabel).

-

Lithium chloride (LiCl) solution.

-

Perchloric acid or trichloroacetic acid (TCA).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Labeling:

-

Seed cells in multi-well plates (e.g., 12- or 24-well).

-

Incubate the cells for 18-24 hours in inositol-free medium supplemented with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Pre-incubation: Wash the cells to remove unincorporated radiolabel. Pre-incubate the cells in a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound (in the presence of a fixed concentration of extracellular Ca²⁺) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction:

-

Terminate the stimulation by aspirating the medium and adding ice-cold acid (e.g., 0.5 M perchloric acid).

-

Incubate on ice for 20-30 minutes to lyse the cells and extract the soluble inositol phosphates.

-

Neutralize the extracts with a suitable base (e.g., KOH).

-

-

Separation:

-

Apply the neutralized aqueous extracts to columns containing Dowex anion-exchange resin.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluted fractions to scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to a control (e.g., protein concentration or total incorporated radioactivity).

-

Plot the normalized inositol phosphate accumulation against the concentration of this compound to determine the EC₅₀.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the Calcium-Sensing Receptor. Its primary mechanism of action is through the positive allosteric modulation of the CaSR, leading to the activation of the Gq/11-PLC-IP3-Ca²⁺ signaling pathway and downstream effectors such as PKC and p38 MAPK. While secondary effects on voltage-gated calcium channels and GPRC6A have been noted, these occur at higher concentrations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating CaSR signaling with this compound and related compounds.

References

- 1. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenomic discovery of allosteric antagonists at the GPRC6A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The combination of lanthanum chloride and the calcimimetic this compound delays the progression of vascular smooth muscle cells calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Calindol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol, scientifically known as (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a potent and selective positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR). As a calcimimetic, it enhances the sensitivity of the CaSR to extracellular calcium, thereby offering a potential therapeutic approach for managing hyperparathyroidism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, including preclinical data and detailed experimental protocols. While this compound has demonstrated significant promise in preclinical studies, it is important to note that it has not progressed to clinical trials. This document serves as a repository of the foundational scientific knowledge surrounding this investigational compound.

Introduction and Discovery

The discovery of this compound emerged from research efforts to identify small molecules that could mimic the effect of calcium on the CaSR, a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. While the precise first synthesis and reporting of this compound remain to be definitively established in publicly accessible literature, significant elucidation of its activity was presented in a 2005 publication by researchers at the National Institutes of Health (NIH).[1] This study characterized this compound as a novel calcimimetic that potentiates Ca2+ activation of the human CaSR.

Subsequent research, notably a comprehensive structure-activity relationship (SAR) study published in 2015 by scientists at the Centre National de la Recherche Scientifique (CNRS) in France, further solidified the understanding of this compound's pharmacological profile and explored the potential for developing more potent and selective derivatives.[2] This ongoing research highlights the continued interest in the therapeutic potential of the this compound scaffold.

Mechanism of Action

This compound functions as a positive allosteric modulator of the CaSR. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (calcium), this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions. As a result, the receptor can be activated at lower calcium concentrations than would normally be required.

The activation of the CaSR by this compound initiates a downstream signaling cascade that ultimately leads to the suppression of parathyroid hormone (PTH) secretion from the parathyroid glands. Chronically elevated PTH levels are a hallmark of hyperparathyroidism, a condition that can lead to significant bone and mineral metabolism disorders. By reducing PTH secretion, this compound has the potential to normalize serum calcium and phosphate levels, offering a targeted therapeutic strategy.

A key study demonstrated that while this compound has minimal agonist activity on the wild-type CaSR in the absence of extracellular calcium, it acts as a potent agonist on a modified version of the receptor where the extracellular domain has been deleted.[1] This finding suggests that this compound's primary mechanism is to enhance the signaling of the existing receptor in the presence of its natural ligand.

Preclinical Data

In Vitro Studies

Preclinical evaluation of this compound has primarily focused on its in vitro activity on the CaSR. The key parameters assessed include its potency (EC50) in stimulating intracellular calcium mobilization and its efficacy in inhibiting PTH secretion from parathyroid cells.

| Compound | Assay | EC50 (nM) | Reference |

| 7-nitrothis compound | Intracellular Calcium Mobilization | 20 | [2] |

In Vivo Studies

Information regarding in vivo studies specifically with this compound is limited in the public domain. However, the general expectation for a calcimimetic of this nature would be a dose-dependent reduction in plasma PTH levels and a subsequent decrease in serum calcium concentrations in animal models of hyperparathyroidism.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a fundamental method for evaluating the activity of CaSR modulators. The protocol typically involves the following steps:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific duration at 37°C.

-

Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in intracellular calcium concentration is measured over time by monitoring the fluorescence intensity.

-

Data Analysis: The data is analyzed to determine the concentration-response curve and calculate the EC50 value.

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the functional consequence of CaSR activation by assessing the inhibition of PTH secretion.

-

Tissue or Cell Preparation: Primary cultures of bovine or human parathyroid cells are prepared, or a suitable cell line expressing PTH is used.

-

Incubation: The cells are incubated in a medium with a defined calcium concentration.

-

Compound Treatment: The test compound is added to the incubation medium at various concentrations.

-

Sample Collection: At the end of the incubation period, the supernatant is collected.

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The inhibitory effect of the compound on PTH secretion is determined, and the IC50 value is calculated.

Developmental History and Current Status

This compound is considered a second-generation calcimimetic. Despite promising preclinical activity, there is no publicly available evidence to suggest that this compound has entered into formal clinical trials. The reasons for its lack of clinical development are not officially documented but could be attributed to a variety of factors, including but not limited to, pharmacokinetic properties, off-target effects, or the emergence of other calcimimetic agents with more favorable profiles.

Conclusion

This compound remains an important pharmacological tool for studying the calcium-sensing receptor and a valuable lead compound for the design of novel calcimimetics. Its well-characterized mechanism of action as a positive allosteric modulator of the CaSR provides a strong rationale for its potential therapeutic utility in hyperparathyroidism. Although it has not progressed into clinical development, the body of research surrounding this compound has significantly contributed to the understanding of CaSR pharmacology and the broader field of allosteric modulation of G-protein coupled receptors. Further investigation into the this compound scaffold may yet yield new therapeutic candidates for the treatment of calcium-related metabolic disorders.

References

- 1. This compound, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of this compound derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Calindol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calindol hydrochloride is a potent and selective positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. As a calcimimetic agent, this compound hydrochloride enhances the sensitivity of the CaSR to extracellular calcium, thereby potentiating its downstream signaling pathways. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, summarizing its mechanism of action, pharmacodynamics, and available in vitro data. Due to the nature of its use primarily as a research chemical, extensive in vivo pharmacokinetic, toxicology, and clinical trial data are not publicly available. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the CaSR and the therapeutic potential of calcimimetics.

Introduction

The Calcium-Sensing Receptor (CaSR) is a key regulator of systemic calcium metabolism, primarily through its expression in the parathyroid glands and kidneys. By sensing minute fluctuations in extracellular calcium levels, the CaSR modulates the secretion of parathyroid hormone (PTH), which in turn controls calcium and phosphorus levels. Dysregulation of CaSR signaling is implicated in various disorders, including primary and secondary hyperparathyroidism.

This compound hydrochloride has emerged as a valuable pharmacological tool for studying CaSR function. It belongs to the class of calcimimetics, which are allosteric modulators that increase the receptor's sensitivity to its endogenous ligand, Ca2+. This guide details the currently available knowledge on the pharmacological properties of this compound hydrochloride.

Mechanism of Action

This compound hydrochloride functions as a positive allosteric modulator of the CaSR. It binds to a site within the seven-transmembrane (7TM) domain of the receptor, distinct from the extracellular calcium-binding domain. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of extracellular calcium, leading to a leftward shift in the concentration-response curve for Ca2+. Consequently, at any given concentration of extracellular calcium, this compound hydrochloride potentiates the activation of the CaSR and its downstream signaling cascades.

Signaling Pathway of CaSR Activation by this compound Hydrochloride

Upon potentiation by this compound hydrochloride and activation by extracellular calcium, the CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The net effect of these signaling events in the parathyroid gland is the inhibition of PTH synthesis and secretion.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride have been characterized primarily through in vitro assays. These studies have consistently demonstrated its potency and efficacy as a positive allosteric modulator of the CaSR.

In Vitro Potency and Efficacy

The potency of this compound hydrochloride has been quantified using various functional assays, including measurements of intracellular calcium mobilization and phosphoinositide (PI) hydrolysis.

| Assay Type | Cell Line | Parameter | Value | Reference |

| CaSR Modulation | - | EC50 | 132 nM | [1] |

| PI Hydrolysis | HEK-293 cells expressing human CaSR | pEC50 | 6.9 | [2] |

| Cell Proliferation | HEK-293 cells expressing human CaSR | pEC50 | 7.4 | [2] |

| PI Accumulation (in presence of 2mM Ca2+) | Cells expressing rat CaSR | EC50 | 1.0 µM | [3] |

| PI Accumulation (in presence of 2mM Ca2+) | Cells expressing human CaSR | EC50 | 0.31 µM | [3] |

Other In Vitro Effects

In addition to its primary action on the CaSR, this compound hydrochloride has been reported to exhibit other in vitro activities:

-

Inhibition of Vascular Calcification: this compound hydrochloride has been shown to inhibit phosphate-induced vascular calcification in vascular smooth muscle cells.[4]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): In wire myography studies, this compound (1-10 µM) was found to inhibit methoxamine- and KCl-induced pre-contracted tone and inhibit whole-cell VGCC currents in rabbit mesenteric arteries.[3]

Pharmacokinetics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in any species. Such studies are crucial for understanding the in vivo disposition of a compound and for designing preclinical and clinical studies. The lack of this information suggests that this compound hydrochloride has primarily been utilized as an in vitro research tool.

Toxicology and Safety Pharmacology

No formal preclinical safety or toxicology studies conducted under Good Laboratory Practice (GLP) guidelines for this compound hydrochloride are available in the public domain. This includes acute and chronic toxicity studies, genotoxicity, carcinogenicity, and safety pharmacology assessments. The absence of this data precludes an evaluation of its safety profile and the determination of a therapeutic window for potential in vivo applications.

Clinical Trials

A thorough search of clinical trial registries and scientific literature reveals no evidence of any clinical trials having been conducted with this compound hydrochloride. Its development appears to be confined to the preclinical research stage.

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound hydrochloride are not extensively published. However, based on the nature of the reported assays, the following represents a generalized workflow and methodology.

General Experimental Workflow for In Vitro Characterization

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound hydrochloride to potentiate Ca2+-induced increases in intracellular calcium ([Ca2+]i).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C.

-

Compound Addition: The dye-containing buffer is removed, and cells are washed. A buffer containing varying concentrations of this compound hydrochloride is added.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of an extracellular calcium solution. Upon addition of calcium, the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is monitored over time.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound hydrochloride to determine the EC50 or pEC50 value.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the effect of this compound hydrochloride on the Gαq/11-mediated signaling pathway by quantifying the accumulation of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: HEK-293 cells expressing the human CaSR are cultured in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Assay Incubation: Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Compound Treatment: Cells are then stimulated with varying concentrations of this compound hydrochloride in the presence of a fixed concentration of extracellular calcium for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., perchloric acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is collected.

-

Chromatographic Separation: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography columns.

-

Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.

-